molecular formula C11H11NO B2977554 3-(Pyridin-3-yl)cyclohex-2-en-1-one CAS No. 63843-14-1

3-(Pyridin-3-yl)cyclohex-2-en-1-one

Cat. No. B2977554
CAS RN: 63843-14-1
M. Wt: 173.215
InChI Key: ONIOZXVZKCKBPJ-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-yl)cyclohex-2-en-1-one” is a chemical compound with the CAS Number: 63843-14-1 . Its molecular weight is 173.21 and it is typically stored at room temperature . It is a powder in physical form .

Scientific Research Applications

Molecular Structures and Crystal Packing

The study of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has revealed the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions facilitate the formation of linear chains, layer structures, and three-dimensional networks in the crystal structures of these compounds, demonstrating the significant role of pyridine residues in intermolecular interactions due to their accessibility (Lai, Mohr, & Tiekink, 2006).

Catalytic and Synthetic Applications

The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, utilizing cyclic dipolarophiles, allow for the synthesis of polycyclic products with considerable complexity. This method is notable for its ability to efficiently build various five-membered heterocycles, highlighting the versatility and efficiency of azomethine ylides in catalytic synthesis (Narayan et al., 2014). Similarly, the copper-catalyzed [4+2] cycloaddition of 9 H-Cyclohepta[b]pyridine-9-one with electron-rich alkenes offers an innovative approach to construct [3.2.2] bicycles, demonstrating the potential of cyclohexenone derivatives in catalytic cycloaddition reactions for synthesizing structurally diverse cycloadducts as single constitutional isomers (Gritsch et al., 2019).

Organic Light-Emitting Diodes (OLEDs) and Photophysics

The synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes based on cyclohexenone ligands offer insights into their potential as sensitizers for dye-sensitized solar cells (DSSCs). These complexes exhibit extended absorption responses and deep red emissions, highlighting their utility in photophysical applications and the development of DSSCs with wide visible spectral range coverage and efficient power conversion (Wang et al., 2013).

Anticancer and α-Glucosidase Inhibitory Activities

Research into the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives has identified compounds with notable anticancer activities against various cancer cell lines, including MCF-7, MDA-MB-231, and HCT-116. Additionally, some derivatives exhibited significant α-glucosidase inhibitory activity, underscoring their potential in medicinal chemistry for developing new therapeutic agents (Al-Majid et al., 2019).

Safety and Hazards

The safety information available indicates that “3-(Pyridin-3-yl)cyclohex-2-en-1-one” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

3-pyridin-3-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6-8H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIOZXVZKCKBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium-DCM complex (313 mg, 0.383 mmol) was added to a stirred mixture of 8a (500 mg, 3.83 mmol), pyridin-3-yl-boronic acid (565 mg, 4.60 mmol) and sodium carbonate (2.87 mL of a 2M aq. solution, 5.74 mmol) in dioxane (14.0 mL) and water (2.00 mL). The resulting mixture was degassed and heated to 95° C. After 7 h, the reaction mixture was cooled to rt, diluted with EtOAc, filtered through a short column of Celite®, eluting copiously with EtOAc. The organics were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude residue was purified by column chromatography on silica gel (0-90% EtOAc/hexanes as eluent) to afford the title compound, 8b. m/z (ES) 174 (MH)+
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Synthesis routes and methods II

Procedure details

Following the procedure described in Example A-2 but using in place of morpholine a molar equivalent quantity of piperidine, pyrrolidine or diethylamine, there is obtained the same final product, 3-(3-pyridinyl)-2-cyclohexen-1-one; however, the following respective intermediates are first produced: 1-(3-pyridinyl)-1-(piperidino)ethylene, 1-(3-pyridinyl)-1-(pyrrolidino)ethylene or 1-(3-pyridinyl)-1-(diethylamino)ethylene and 1-(3-pyridinyl)-3-(piperidino)-1,3-cyclohexadiene, 1-(3-pyridinyl)-3-(pyrrolidino)-1,3-cyclohexadiene or 1-(3-pyridinyl)-3-(diethylamino)-1,3-cyclohexadiene.
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Synthesis routes and methods III

Procedure details

To a solution of n-BuLi (1.54 M in Hexane, 145 mL. 224 mmol) in Et2O (600 ml) was added dropwise 3-Bromopyridine (22.0 mL, 224 mmol) at −75˜−68° C., and stirred for 20 min. To a reaction mixture was added dropwise 3-ethoxy-2-cyclohexenone (25.0 mL, 187 mmol) at −75˜−69° C., and stirred at room temperature for 1 h. The reaction mixture was acidified with 2M HCl (300 mL), and aqueous layer was washed with AcOEt. The aqueous layer was basified with 1M NaOH aq., and then extracted with CH2Cl2. The organic layer was washed with brine, and dried over anhyd Na2SO4 followed by the removal of solvent. The crude product was purified by column chromatography (Hexane/EtOAc=1/2) to yield 3-(3-pyridyl)-2-cyclohexen-1-one (21.5 g, 66%) as yellow powder.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Prepared as described above from 3-bromocyclohex-2-enone and 3-pyridinylboronic acid. Purification by automated flash chromatography using gradient elution (20 to 60% ethyl acetate/hexanes) yielded the product (42 mg, 54%) as a dark orange solid. 1H NMR (300 MHz, CDCl3): δ 7.80 (ddd, J=7.8, 2.4, 1.5 Hz, 1H), 7.34 (ddd, J=7.8, 4.5, 0.6 Hz, 1H), 6.41 (t, J=1.5 Hz, 1H), 2.78 (t, J=5.8 Hz, 2H), 2.51 (t, J=6.6 Hz, 2H), 2.19 (quintet, J=6.2 Hz, 2H). 13C (75 MHz, CDCl3): 199.2, 156.5, 150.8, 147.3, 133.4, 126.6, 123.6, 37.4, 28.0, 22.9. LCMS (ESI): mass calcd for (C11H11NO) m/z 173.08; measured [M+H]+: m/z 174.16.
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